N-methyl-1H-pyrazole-1-carboxamide
Description
N-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide functional group. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The carboxamide moiety enhances solubility and bioavailability, while the methyl group influences steric and electronic properties, modulating reactivity and target binding .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-4-2-3-7-8/h2-4H,1H3,(H,6,9) |
InChI Key |
XDNLYTZZRKMCAI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1H-pyrazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrazole-3-carboxylic acids with methylamine under controlled conditions . Another method includes the cyclization of appropriate precursors such as hydrazones and α-bromo ketones .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-methyl-1H-pyrazole-1-methanol .
Scientific Research Applications
N-methyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-methyl-1H-pyrazole-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Carboxamide vs.
- Aryl vs. Alkyl Substitutions : Aryl-substituted derivatives (e.g., diphenylpyrazole carboxamides in ) exhibit enhanced π-π stacking with biological targets but lower solubility compared to the methyl-substituted parent compound .
- Heterocyclic Fusion : Fusion with benzimidazole () introduces planar aromatic systems, improving intercalation with DNA or enzyme active sites but increasing molecular rigidity .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Comparison
- IR Spectroscopy : The carboxamide C=O stretch (~1670 cm⁻¹) is sensitive to hydrogen bonding; electron-withdrawing substituents (e.g., nitro groups in ) shift this peak to higher frequencies .
- ¹H NMR : Methyl groups on the pyrazole ring (e.g., 2.21 ppm in ) shield adjacent protons, while aromatic substituents (e.g., 4-chlorophenyl in ) deshield protons in ortho positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
